molecular formula C21H21ClN4O B513551 5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one CAS No. 906772-87-0

5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one

Cat. No.: B513551
CAS No.: 906772-87-0
M. Wt: 380.9g/mol
InChI Key: QKOGQAFXDWZGFP-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a chlorophenyl group, and a pyridazinone core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the pyridazinone intermediate and benzylpiperazine, typically under basic conditions using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 3-(4-(Substituted)-piperazin-1-yl)cinnolines
  • 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine

Uniqueness

5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one stands out due to its unique combination of a benzylpiperazine moiety, a chlorophenyl group, and a pyridazinone core. This structural arrangement imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-20-19(15-23-26(21(20)27)18-9-5-2-6-10-18)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOGQAFXDWZGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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